molecular formula C20H22N4O8 B11566025 N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Cat. No.: B11566025
M. Wt: 446.4 g/mol
InChI Key: FRLDAYWDZMIKKN-LSHDLFTRSA-N
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Description

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a functional group with the structure R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O8

Molecular Weight

446.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H22N4O8/c1-29-15-6-5-12(8-18(15)32-4)20(26)21-11-19(25)23-22-10-13-7-14(24(27)28)17(31-3)9-16(13)30-2/h5-10H,11H2,1-4H3,(H,21,26)(H,23,25)/b22-10+

InChI Key

FRLDAYWDZMIKKN-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-])OC

Origin of Product

United States

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